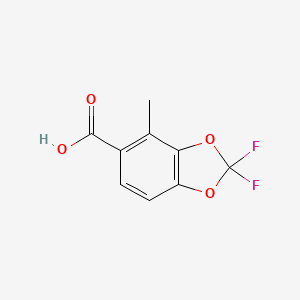

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is a fluorinated organic compound with the molecular formula C8H4F2O4. It is characterized by a benzodioxole ring structure with two fluorine atoms and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives such as esters or amides.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Substitution reactions can occur at the benzodioxole ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.

Substitution: Various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its pharmacological effects and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved can vary, but common mechanisms include binding to specific receptors or enzymes, altering cellular processes, and inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Similar structure but without the methyl group.

3,4-Difluoromethylenedioxybenzoic acid: Similar fluorinated structure but with a different arrangement of atoms.

Uniqueness: 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position adds to its distinctiveness compared to other similar compounds.

Biologische Aktivität

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid

- Molecular Formula : C9H6F2O4

- Molecular Weight : 216.14 g/mol

- Appearance : Powder

Antibacterial Activity

Research indicates that 1,3-benzodioxole-5-carboxylic acid derivatives exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparison with Antibiotics : The inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Line Testing : In vitro studies demonstrated that derivatives of this compound exhibit IC50 values between 7 to 20 µM against various cancer cell lines, including breast and pancreatic cancers.

- Mechanism of Action : The compounds are believed to target specific molecular pathways involved in cancer progression, inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of 1,3-benzodioxole derivatives have also been documented:

- Cytokine Inhibition : Compounds derived from this structure showed strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. For example, certain derivatives exhibited up to 89% inhibition against IL-6 at a concentration of 10 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,3-benzodioxole-5-carboxylic acid, a comparison with structurally similar compounds is warranted:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate | 0.97 | Methyl ester form; different functional group |

| 4-(Difluoromethoxy)benzoic acid | 0.82 | Contains methoxy group; lacks dioxole structure |

| Benzo[d][1,3]dioxole-5-carboxylic acid | 0.72 | Lacks fluorine substituents |

This table illustrates that while there are similar compounds within the benzodioxole family, the presence of difluoromethyl groups and specific functional groups sets 1,3-benzodioxole-5-carboxylic acid apart in terms of reactivity and potential applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Study : A recent publication reported the synthesis of several derivatives that demonstrated enhanced antibacterial activity compared to traditional antibiotics.

- Cancer Treatment Research : Another study focused on the compound's ability to induce apoptosis in leukemia cell lines, showing promising results with low IC50 values .

Eigenschaften

IUPAC Name |

2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-4-5(8(12)13)2-3-6-7(4)15-9(10,11)14-6/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWWABXHLNOYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.